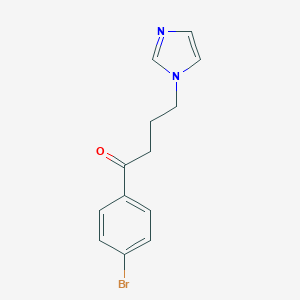

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(4-Bromophenyl)-thiazol-2-amine derivatives involves physicochemical and spectral characteristics . Another example is the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine via Suzuki cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For instance, the X-ray structure analysis of 1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one revealed that the two phenyl rings of the molecule are not coplanar, with a dihedral angle of 46.3 (0)° .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 4-Bromophenylacetylene has a density of 1.4±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds containing the imidazo[2,1-b]thiazole moiety, similar to 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated promising results against various bacterial and fungal strains and were also assessed for antituberculosis activity against Mycobacterium tuberculosis, showcasing significant potential in antimicrobial applications (Güzeldemirci & Küçükbasmacı, 2010).

Magnetic and Computational Correlations

Imidazolo-fused 1,2,4-benzotriazinyl radicals, including derivatives of this compound, have been characterized using X-ray diffraction, magnetic susceptibility studies, and DFT calculations. The magnetic behaviors of these compounds are sensitive to their structural details, indicating their potential in materials science for applications like magnetic data storage (Constantinides et al., 2014).

Radiotracer Development for Bone Imaging

Imidazole derivatives have been developed and labeled with technetium-99m for use as bone imaging agents. These compounds showed selective uptake in the skeletal system and rapid clearance from soft tissues, indicating their promise in medical imaging, particularly in bone scintigraphy (Qiu et al., 2011).

Inhibition of Histidine Decarboxylase

4-Imidazolyl-3-amino-2-butanone derivatives have shown significant effectiveness as inhibitors of histidine decarboxylase in vitro and in vivo, suggesting their potential use in studying histamine physiology and possibly in therapeutic applications where modulation of histamine production is desired (Taylor et al., 1973).

Aldose Reductase Inhibition

Compounds bearing the imidazo[2,1-b]thiazole moiety have been synthesized and evaluated for their aldose reductase inhibitory effect, which is crucial for managing complications related to diabetes. Among the synthesized compounds, certain derivatives showed promising activity, indicating their potential in diabetes treatment (Güzeldemirci et al., 2018).

Molecular Magnetic and Photochromic Behavior

Mononuclear bisthienylethene-cobalt(II) complexes with imidazole derivatives exhibit unique magnetic and photochromic behaviors. These multifunctional compounds open avenues for research and applications in materials science, particularly in developing smart materials that respond to external stimuli like light or magnetic fields (Cao et al., 2015).

Safety and Hazards

The safety data sheet for 4-Bromobenzyl mercaptan, a similar compound, suggests that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, 1-(4-Bromophenyl)ethanol, is classified as having acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, showed potent activity against HIV-1 .

Mode of Action

A compound with a similar structure, a gold (iii) complex of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone, was found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .

Biochemical Pathways

The inhibition of trxr and topo ib by a similar compound suggests that it may affect the redox homeostasis and dna replication pathways .

Pharmacokinetics

A study on similar compounds suggested that they have promising adme properties .

Result of Action

The inhibition of trxr and topo ib by a similar compound could potentially lead to oxidative stress and dna damage, respectively .

Properties

IUPAC Name |

1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNSQBPZCFNNGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435049 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149490-78-8 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)